

Synthesis of Ethyl Ethoxyacetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl ethoxyacetate

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This document provides detailed experimental procedures for the synthesis of **ethyl ethoxyacetate**, a versatile reagent and solvent used in various chemical applications. The primary method detailed is the well-established two-step synthesis from chloroacetic acid and ethanol, a procedure adapted from Organic Syntheses.[1] Alternative synthetic routes are also summarized for comparison.

Introduction

Ethyl ethoxyacetate is a colorless liquid with a fruity odor, commonly employed as a solvent in paints, coatings, and adhesives due to its good solubility and low volatility.[2] In pharmaceutical and organic synthesis, it serves as a valuable intermediate and building block.[3][4] This protocol outlines a reliable method for its laboratory-scale preparation.

Comparative Summary of Synthetic Routes

Synthetic Route	Starting Materials	Key Reagents	Reported Yield	References
Williamson Ether Synthesis & Esterification	Chloroacetic acid, Ethanol	Sodium, Hydrogen chloride	74% (for ethoxyacetic acid step)	[1][5]
Williamson Ether Synthesis	Ethyl chloroacetate	Sodium ethoxide	Not specified	[1]
Nucleophilic Substitution	Sodium ethoxyacetate	Ethyl iodide	Not specified	[1]
From Diazo Compound	Crude diazoacetic ester	Ethanol	Not specified	[1][3]

Experimental Protocol: Two-Step Synthesis via Ethoxyacetic Acid

This procedure is divided into two main stages: the synthesis of ethoxyacetic acid and its subsequent esterification to **ethyl ethoxyacetate**.[\[1\]](#)

Part A: Synthesis of Ethoxyacetic Acid[\[1\]](#)

1. Preparation of Sodium Ethoxide:

- In a 2-liter round-bottom flask equipped with a long reflux condenser (70-80 cm), place 1250 mL of absolute ethyl alcohol.
- Carefully add 69 g (3 gram atoms) of metallic sodium in pieces through the condenser at a rate that maintains a gentle reflux of the alcohol.
- Continue until all the sodium has dissolved completely.

2. Reaction with Chloroacetic Acid:

- Prepare a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol.
- Slowly add this solution in 20 mL portions to the sodium ethoxide solution.

- After the addition is complete, gently heat the mixture for ten minutes.

3. Work-up and Isolation:

- Remove the excess alcohol by distillation, initially from a steam bath and then by passing steam through the residue.
- Cool the resulting aqueous solution and add 140 mL (1.7 moles) of concentrated hydrochloric acid.
- Filter the precipitated sodium chloride by suction and wash it with two 50 mL portions of ether.
- Saturate the filtrate with dry sodium sulfate (approximately 30-35 g).
- Extract the aqueous layer with the ether used for washing, combined with an additional 100 mL of ether.
- Separate the ether layer and extract the aqueous layer four more times with 100 mL portions of fresh ether.
- Combine all ether extracts and remove the ether by distillation on a steam bath.
- Distill the residue under reduced pressure. Collect the fraction boiling at 109–111 °C/17–18 mm.
- The expected yield of ethoxyacetic acid is 115–116 g (74%).

Part B: Synthesis of Ethyl Ethoxyacetate[1]

1. Esterification:

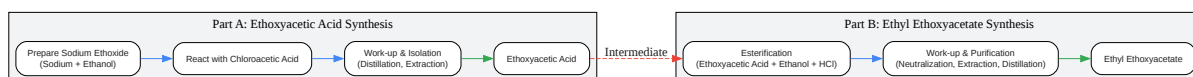
- Place the prepared ethoxyacetic acid (approximately 125 g, 1.2 moles) in a 750 mL Erlenmeyer flask containing 230 mL (3.9 moles) of absolute ethyl alcohol.
- Cool the flask in a water bath and pass dry hydrogen chloride gas into the mixture until it is saturated.

- Allow the mixture to stand at room temperature for 24 hours to ensure the reaction goes to completion.

2. Work-up and Purification:

- Cool the solution and cautiously add a saturated solution of sodium carbonate with stirring until the mixture is alkaline to litmus paper.[2]
- Extract the mixture with ether.
- Evaporate the ether from the extract and distill the residue under atmospheric pressure.
- Collect the fraction boiling at 156 °C.
- The expected yield of **ethyl ethoxyacetate** is 69%-72%.[2]

Experimental Workflow



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